

Crystal Structure of 2-Phenylthiophene: A Comprehensive Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylthiophene

Cat. No.: B1362552

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Despite extensive investigation, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of **2-phenylthiophene** is not publicly available in crystallographic databases or the scientific literature. While the physical and chemical properties of **2-phenylthiophene** are well-documented, its specific crystalline arrangement, including unit cell parameters, space group, and atomic coordinates, remains undetermined or unpublished.

This technical guide will, therefore, focus on the available structural information for closely related **2-phenylthiophene** derivatives and provide a general overview of the experimental protocols typically employed for crystal structure determination. This information will be valuable for researchers, scientists, and drug development professionals working with this class of compounds, offering insights into potential crystal packing and intermolecular interactions.

General Properties of 2-Phenylthiophene

2-Phenylthiophene is a solid at room temperature with a melting point in the range of 34-36 °C and a boiling point of approximately 256 °C.^{[1][2][3][4]} Its molecular formula is C₁₀H₈S.^{[1][2][3][5][6]}

Property	Value
Molecular Formula	C ₁₀ H ₈ S
Molecular Weight	160.24 g/mol
Melting Point	34-36 °C
Boiling Point	256 °C

Insights from Crystal Structures of 2-Phenylthiophene Derivatives

Analysis of the crystal structures of various derivatives of **2-phenylthiophene** provides valuable insights into the likely structural behavior of the parent compound. Studies on substituted **2-phenylthiophene** molecules consistently reveal key structural features:

- **Planarity and Torsion Angles:** The thiophene and phenyl rings themselves are typically planar. The dihedral angle between the mean planes of the thiophene and phenyl rings is a critical conformational parameter. In many derivatives, this angle is significant, indicating a non-coplanar arrangement to minimize steric hindrance between the two rings.^{[7][8][9]} For instance, in (E)-N-phenyl-N'-[1-(thiophen-2-yl)ethylidene]formohydrazide, the dihedral angle between the thiophene and phenyl rings is a near-perpendicular 86.42(12)°.^[8]
- **Intermolecular Interactions:** Crystal packing in these derivatives is often governed by a combination of weak intermolecular forces, including C-H... π interactions and, where applicable, hydrogen bonding.^{[7][8][9]} These interactions play a crucial role in the overall stability and packing of the molecules in the crystal lattice.

Experimental Protocol for Crystal Structure Determination

The determination of a compound's crystal structure is a well-established process involving single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Common techniques include:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
- **Slow Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

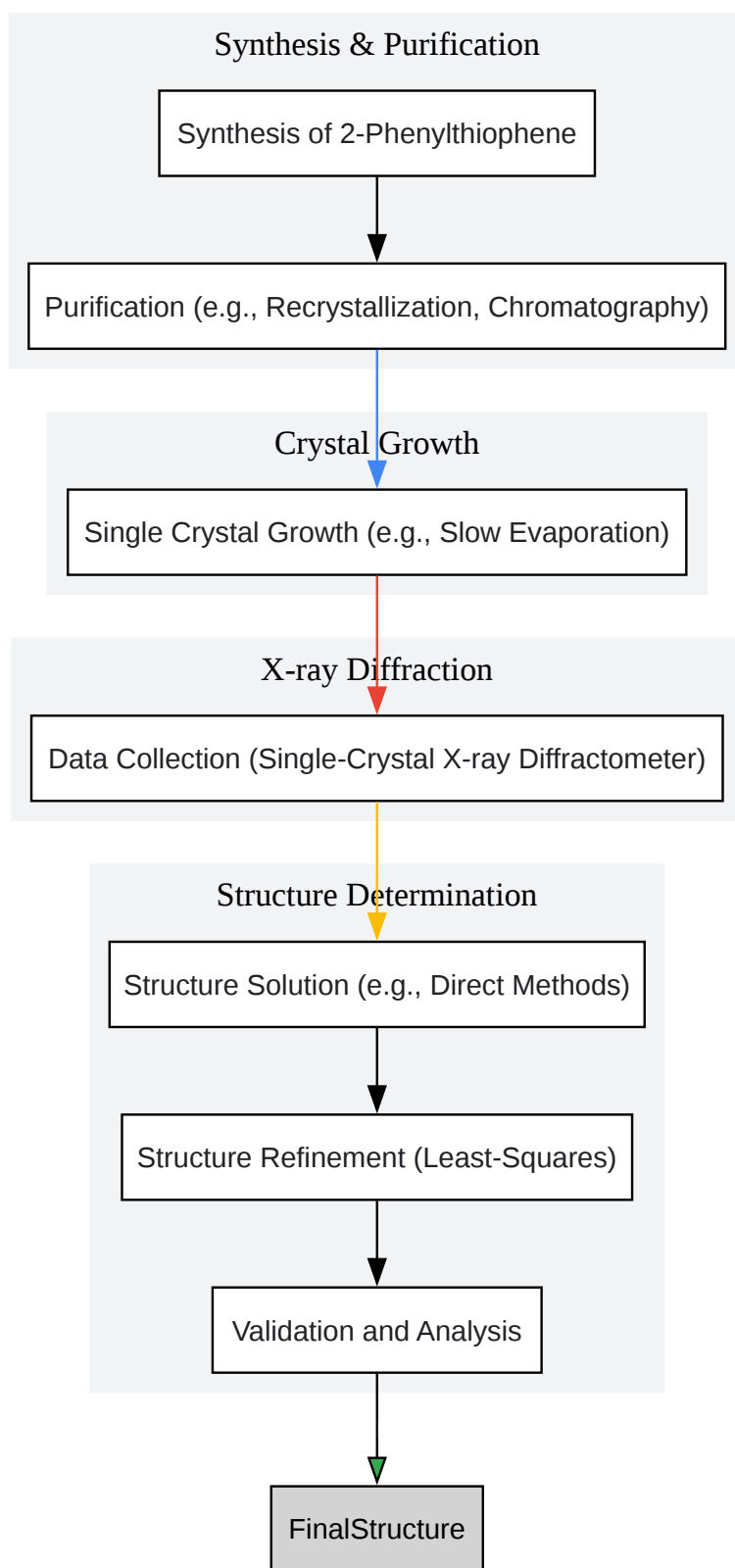
Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Below is a conceptual workflow for determining the crystal structure of a compound like **2-phenylthiophene**.



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General workflow for crystal structure determination.

Conclusion

While the precise crystal structure of **2-phenylthiophene** remains to be experimentally determined and published, the analysis of its derivatives provides a strong foundation for understanding its likely solid-state conformation and packing. The non-coplanar arrangement of the phenyl and thiophene rings is a recurring motif, driven by the minimization of steric hindrance. The determination of the actual crystal structure of **2-phenylthiophene** through single-crystal X-ray diffraction would be a valuable contribution to the field, providing a crucial benchmark for computational studies and a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds. Such data would be of significant interest to researchers in materials science and drug development who utilize the **2-phenylthiophene** scaffold in the design of novel functional molecules.

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